molecular formula C13H15BrN4O3 B4634782 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE

Cat. No.: B4634782
M. Wt: 355.19 g/mol
InChI Key: PFMJNCBWVDKCEF-UHFFFAOYSA-N
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Description

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, along with a furan ring and an ethanhydroximamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the compound.

    Reduction: Formation of reduced derivatives of the compound.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE is unique due to its combination of a brominated pyrazole ring, a methyl-substituted furan ring, and an ethanhydroximamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethylidene]amino] 2-methylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O3/c1-7-12(14)8(2)18(16-7)6-11(15)17-21-13(19)10-4-5-20-9(10)3/h4-5H,6H2,1-3H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMJNCBWVDKCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=NOC(=O)C2=C(OC=C2)C)N)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C/C(=N/OC(=O)C2=C(OC=C2)C)/N)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE
Reactant of Route 2
Reactant of Route 2
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE
Reactant of Route 3
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE
Reactant of Route 4
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE
Reactant of Route 5
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE
Reactant of Route 6
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE

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